Salutaridinol

描述

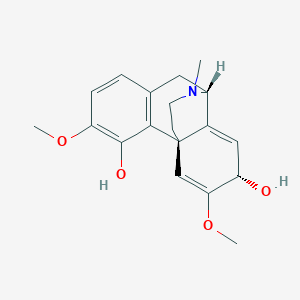

Structure

3D Structure

属性

分子式 |

C19H23NO4 |

|---|---|

分子量 |

329.4 g/mol |

IUPAC 名称 |

(1S,9R,12S)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14+,19+/m1/s1 |

InChI 键 |

LLSADFZHWMEBHH-TYILLQQXSA-N |

手性 SMILES |

CN1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |

规范 SMILES |

CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of Salutaridinol in Morphine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of salutaridinol, a key intermediate in the intricate biosynthetic pathway of morphine within the opium poppy, Papaver somiferum. This document provides a comprehensive overview of the enzymatic transformations involving this compound, quantitative kinetic data of the associated enzymes, and detailed experimental protocols for its analysis.

Introduction: this compound's Position in Morphine Alkaloid Biosynthesis

This compound is a morphinan alkaloid that serves as a crucial stepping stone in the complex multi-step synthesis of morphine from (R)-reticuline.[1] Its unique stereochemistry and functional groups are pivotal for the subsequent enzymatic reactions that lead to the formation of the pentacyclic ring structure characteristic of morphine and related alkaloids. The conversion of this compound represents a key regulatory point in the pathway, influencing the overall flux towards thebaine, and ultimately, morphine.

The Enzymatic Journey of this compound

The biosynthesis of morphine from (R)-reticuline involves a series of enzymatic reactions, with this compound positioned at a critical juncture. The pathway segment involving this compound is localized within the sieve elements of the phloem in Papaver somiferum.[2]

Formation of this compound

This compound is synthesized from its precursor, salutaridine, through a stereospecific reduction reaction. This conversion is catalyzed by the enzyme salutaridine:NADPH 7-oxidoreductase (SalR) . This enzyme specifically reduces the keto group at the 7-position of salutaridine to a hydroxyl group, yielding (7S)-salutaridinol.[1] This reaction is dependent on the cofactor NADPH.[3]

Conversion of this compound to Thebaine

The subsequent transformation of this compound is a two-step process that ultimately yields thebaine, the first pentacyclic morphinan alkaloid in the pathway.[4]

-

Acetylation: The first step is the acetylation of the 7-hydroxyl group of this compound. This reaction is catalyzed by This compound 7-O-acetyltransferase (SalAT) , an enzyme that transfers an acetyl group from acetyl-CoA to this compound, forming this compound-7-O-acetate.[4][5] This acetylation is crucial as it transforms the hydroxyl group into a better leaving group, facilitating the subsequent ring closure.[6]

-

Allylic Elimination and Ring Closure: The resulting this compound-7-O-acetate then undergoes a spontaneous, pH-dependent allylic elimination of the acetate group, which leads to the formation of the oxide bridge and the pentacyclic structure of thebaine.[4][7] This reaction proceeds efficiently at a slightly alkaline pH (around 8-9).[4] More recent research has also identified a thebaine synthase (THS) , which can catalyze this final step, suggesting that both spontaneous and enzyme-mediated conversions may occur in planta.[3][6]

Quantitative Data: Enzyme Kinetics

The efficiency of the conversion of this compound is largely dictated by the kinetic properties of this compound 7-O-acetyltransferase (SalAT). Understanding these parameters is crucial for researchers in metabolic engineering and drug development.

| Enzyme | Substrate | Apparent K_m (µM) | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) | Isoelectric Point (pI) |

| This compound 7-O-acetyltransferase (SalAT) | This compound | 7 - 9 | 6.0 - 9.0 | 47 | ~50 | 4.8 |

| Acetyl-CoA | 46 - 54 |

Table 1: Summary of kinetic and physical properties of this compound 7-O-acetyltransferase (SalAT) from Papaver somniferum. Data compiled from multiple sources.[4][5]

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and enzymatic characterization of this compound and related enzymes.

Protocol for Extraction and Analysis of this compound from Papaver somniferum

This protocol outlines a general procedure for the extraction and quantification of this compound and other morphine pathway intermediates using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Fresh or lyophilized Papaver somniferum plant material (e.g., capsules, stems)

-

Liquid nitrogen

-

Extraction buffer: 80% (v/v) methanol in water

-

Internal standard (e.g., a deuterated analog of a related alkaloid)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

-

Add 1 mL of extraction buffer and the internal standard.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Solid Phase Extraction (SPE) - Optional but recommended for cleaner samples:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the alkaloids with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

-

-

HPLC-MS/MS Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantification: Generate a standard curve using a certified this compound standard to quantify its concentration in the samples.

-

Protocol for Heterologous Expression and Purification of this compound 7-O-acetyltransferase (SalAT)

This protocol describes the expression of recombinant SalAT in Escherichia coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the SalAT cDNA with a purification tag (e.g., His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged SalAT with elution buffer.

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Determine the protein concentration (e.g., using a Bradford assay).

-

Store the purified enzyme at -80°C.

-

Protocol for this compound 7-O-acetyltransferase (SalAT) Enzyme Activity Assay

This protocol measures the activity of SalAT by quantifying the formation of thebaine from this compound.

Materials:

-

Purified recombinant SalAT

-

This compound substrate

-

Acetyl-CoA

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Stopping solution (e.g., saturated sodium bicarbonate)

-

Ethyl acetate for extraction

-

HPLC or LC-MS/MS system for thebaine quantification

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer

-

This compound (at a concentration around the K_m value)

-

Acetyl-CoA (at a saturating concentration)

-

-

Pre-incubate the mixture at the optimal temperature (47°C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known amount of purified SalAT.

-

Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the stopping solution.

-

Extract the product, thebaine, by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the organic (upper) phase.

-

-

Analysis:

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Analyze the sample by HPLC or LC-MS/MS to quantify the amount of thebaine produced.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

-

Visualizing the Pathway and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Caption: Morphine biosynthesis pathway focusing on this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound stands as a linchpin intermediate in the biosynthesis of morphine in Papaver somniferum. The enzymes responsible for its formation and subsequent conversion, particularly this compound 7-O-acetyltransferase, are key targets for research aimed at understanding and manipulating the production of these medicinally vital alkaloids. The detailed protocols and data presented in this guide provide a solid foundation for researchers to delve into the intricacies of this fascinating and important metabolic pathway.

References

- 1. Systematic knockdown of morphine pathway enzymes in opium poppy using virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virus-induced gene silencing is an effective tool for assaying gene function in the basal eudicot species Papaver somniferum (opium poppy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy | Springer Nature Experiments [experiments.springernature.com]

- 4. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. US2565067A - Process for obtaining highly concentrated alkaloid extracts from papaver somniferum - Google Patents [patents.google.com]

- 7. US2715627A - Solvent extraction of opium alkaloids - Google Patents [patents.google.com]

The Enigmatic Intermediate: A Technical Guide to the Discovery and Isolation of Salutaridinol from Papaver somniferum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Salutaridinol, a pivotal intermediate in the biosynthesis of morphine within the opium poppy, Papaver somniferum. This document details the scientific journey of its discovery, its biochemical role, and comprehensive methodologies for its extraction, isolation, and characterization.

Introduction: The Discovery of a Key Player

This compound was first identified in the mid-1960s as a crucial, yet transient, intermediate in the intricate biosynthetic pathway leading to morphine.[1] Its discovery was a significant step in elucidating the complex enzymatic cascade that transforms (R)-reticuline into the clinically important morphinan alkaloids. As a modified benzyltetrahydroisoquinoline alkaloid, this compound's strategic position in the pathway makes its study essential for understanding and potentially manipulating the production of these valuable pharmaceuticals.[1][2]

The Biosynthetic Significance of this compound

This compound sits at a critical juncture in the morphine biosynthetic pathway. Its formation and subsequent conversion are tightly regulated by specific enzymes, making it a key indicator of the metabolic flux towards morphine production.

Formation of this compound

The journey to this compound begins with (R)-reticuline, which undergoes a series of enzymatic transformations:

-

(R)-Reticuline to Salutaridine: The cytochrome P-450-dependent monooxygenase, salutaridine synthase , catalyzes the oxidation of (R)-reticuline. This involves the coupling of the phenol groups to form the precursor, salutaridine.[1]

-

Salutaridine to this compound: The stereospecific reduction of the carbonyl group of salutaridine is carried out by the enzyme salutaridine:NADPH 7-oxidoreductase (SalR) , yielding this compound.[1][3]

Conversion to Thebaine

This compound is the immediate precursor to thebaine, the first pentacyclic morphinan alkaloid in the pathway. This conversion occurs in two steps:

-

Acetylation: The enzyme This compound 7-O-acetyltransferase (SalAT) catalyzes the esterification of the 7-hydroxyl group of this compound with acetyl-CoA.[1][3]

-

Ring Closure: The resulting this compound-7-O-acetate then undergoes a spontaneous, pH-dependent allylic elimination to form an oxide bridge, yielding thebaine. This step does not require an enzyme.[1][3]

The following diagram illustrates the central role of this compound in the morphine biosynthetic pathway.

Physicochemical Properties and Quantitative Data

Understanding the properties of this compound is crucial for its successful isolation and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₃NO₄ | |

| Molar Mass | 329.396 g/mol | [1] |

| CAS Number | 3271-79-2 | [1] |

| Appearance | Not widely reported, likely a solid | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and chloroform. | General alkaloid properties |

| Km for this compound (SalAT) | 9 µM | |

| Km for Acetyl-CoA (SalAT) | 54 µM | [4] |

| Yield from Plant Material | Not precisely quantified in available literature, present in low concentrations. |

Experimental Protocols: Isolation and Purification of this compound

The following is a detailed, multi-step protocol for the extraction and isolation of this compound from Papaver somniferum plant material, primarily from the latex or dried capsules. This protocol is a composite of established methods for opium alkaloid extraction and purification.

Extraction of Total Alkaloids

This initial step aims to extract a crude mixture of alkaloids from the plant matrix.

Materials:

-

Dried and powdered Papaver somniferum capsules or latex

-

Methanol

-

10% Acetic acid in methanol

-

Ammonium hydroxide

-

Dichloromethane (DCM) or Chloroform

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Maceration: Macerate 100 g of powdered plant material in 500 mL of 10% acetic acid in methanol for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Re-extraction: Re-extract the plant residue twice more with 250 mL of the acidic methanol solution.

-

Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 200 mL of 5% aqueous acetic acid.

-

Wash the acidic solution with 3 x 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

-

Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

-

Extract the liberated alkaloids with 4 x 100 mL of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Final Concentration: Filter the dried organic extract and evaporate the solvent to dryness under reduced pressure to yield the total crude alkaloid extract.

Purification by Column Chromatography

This step separates the crude alkaloid mixture into fractions based on polarity.

Materials:

-

Silica gel (200-300 mesh) for column chromatography[5]

-

Glass column

-

Solvent system: A gradient of Chloroform:Methanol

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)[6]

-

TLC developing solvent: Toluene:Acetone:Methanol:Ammonia (40:40:6:2)[6]

-

Dragendorff's reagent for visualization[6]

Procedure:

-

Column Packing: Prepare a silica gel slurry in chloroform and pack it into a glass column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

-

Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

-

Fraction Collection: Collect fractions of equal volume (e.g., 20 mL).

-

TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in the specified solvent system. Visualize the spots using Dragendorff's reagent.

-

Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. The exact Rf will need to be determined by comparison with a standard if available, or by subsequent analysis of the fractions.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound.

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

-

This compound standard (if available)

Procedure:

-

Sample Preparation: Dissolve the pooled and concentrated fractions from column chromatography in the initial mobile phase.

-

Method Development: If a standard is available, develop an analytical HPLC method to determine the retention time of this compound.

-

Preparative Run: Scale up the analytical method to a preparative scale. Inject the sample onto the preparative column.

-

Fraction Collection: Collect the eluent corresponding to the peak of this compound, guided by the retention time from the analytical run and UV detection.

-

Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Solvent Removal: Lyophilize or evaporate the solvent from the pure fraction to obtain isolated this compound.

The following diagram outlines the experimental workflow for the isolation of this compound.

Analytical Methods for Identification and Quantification

Accurate identification and quantification are paramount in the study of this compound.

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary identification and monitoring of purification steps. Silica gel plates with a mobile phase of toluene-acetone-methanol-ammonia (40:40:6:2) can be used, with visualization under UV light or by staining with Dragendorff's reagent.[6]

-

High-Performance Liquid Chromatography (HPLC): The primary technique for both quantification and purification. A C18 reverse-phase column with a gradient of acetonitrile and acidified water is typically employed, with UV detection at around 280 nm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of this compound, often after derivatization to increase its volatility.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for the confident identification and quantification of this compound in complex mixtures.

Conclusion

This compound remains a molecule of significant interest to researchers in plant biochemistry, enzymology, and drug development. Its fleeting existence within the opium poppy belies its critical role in the biosynthesis of some of the world's most important analgesics. The methodologies outlined in this guide provide a comprehensive framework for the extraction, isolation, and analysis of this compound, paving the way for further research into the intricate world of alkaloid biosynthesis and its potential for biotechnological applications.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]

- 6. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Salutaridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biochemical significance of Salutaridinol, a key intermediate in the biosynthesis of morphine and other related alkaloids in the opium poppy, Papaver somniferum.

Chemical Structure

This compound is a modified benzyltetrahydroisoquinoline alkaloid.[1] Its core structure is a complex, polycyclic system fundamental to the morphinan class of alkaloids.

-

Chemical Formula : C₁₉H₂₃NO₄[1]

-

Systematic IUPAC Name : 3,6-Dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-4,7α-diol[1]

-

Molecular Mass : 329.396 g·mol⁻¹[1]

The molecule features a tetracyclic morphinan skeleton with hydroxyl and methoxy functional groups that are critical for its subsequent enzymatic transformations.

Stereochemistry

The biological activity and metabolic fate of this compound are dictated by its precise three-dimensional arrangement. The reduction of its precursor, salutaridine, is a highly controlled stereospecific process.

-

Key Stereocenter : The most critical chiral center for its role in morphine biosynthesis is at the C-7 position. The enzyme salutaridine:NADPH 7-oxidoreductase (SalR) catalyzes the stereospecific reduction of the C-7 keto group of salutaridine.[1]

-

Absolute Configuration : This enzymatic reduction exclusively forms the (7S)-hydroxyl group, yielding (7S)-salutaridinol.[2] This specific configuration is essential for the subsequent enzymatic step, as the enzyme this compound 7-O-acetyltransferase (SalAT) does not accept the epimer as a substrate. The full stereochemical descriptor based on its InChI string is /t13-,14+,19+/m1/s1.[1] Only the (7S)-salutaridinol isomer is biologically active and proceeds down the pathway to produce thebaine, and subsequently morphine.[2]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Properties of this compound | ||

| Molecular Formula | C₁₉H₂₃NO₄ | [1] |

| Molar Mass | 329.396 g·mol⁻¹ | [1] |

| Salutaridine Reductase (SalR) Activity | ||

| Apparent Kₘ (Salutaridine) | 23 µM | [2] |

| Apparent Kₘ (NADPH) | 125 µM | [2] |

| pH Optimum (Forward Reaction) | 6.0 - 6.5 | [2] |

| pH Optimum (Reverse Reaction) | 9.0 - 9.5 | [2] |

| This compound 7-O-acetyltransferase (SalAT) Activity | ||

| Apparent Kₘ (this compound) | 7-9 µM | [3][4][5] |

| Apparent Kₘ (Acetyl-CoA) | 46-54 µM | [3][4][5] |

| Vₘₐₓ | 25 pmol/sec/mg | [5] |

| pH Optimum | 6.0 - 9.0 | [3] |

| Temperature Optimum | 47 °C | [3][5] |

Biochemical Pathway

This compound is a pivotal intermediate in the biosynthetic pathway from (R)-reticuline to morphine. Its formation and subsequent conversion are key steps that lead to the formation of the pentacyclic morphinan ring system.[1]

Caption: Biosynthetic pathway from (R)-Reticuline to Thebaine, highlighting this compound.

Experimental Protocols

Detailed protocols for the enzymatic synthesis and analysis of this compound are provided below, based on established methodologies for the characterization of its biosynthetic enzymes.

This protocol describes the in-vitro synthesis of (7S)-salutaridinol from salutaridine using purified recombinant Salutaridine Reductase (SalR).

Materials:

-

Purified, active SalR enzyme

-

Salutaridine (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (150 mM, pH 6.0)

-

Reaction tubes

-

Incubator or water bath at 30°C

-

HPLC for analysis

Procedure:

-

Prepare the reaction mixture in a total volume of 200 µL.

-

To the reaction tube, add 150 mM potassium phosphate buffer (pH 6.0).

-

Add NADPH to a final concentration of 500 µM (100 nmol).

-

Add purified SalR enzyme to the mixture. The optimal amount should be determined empirically based on enzyme activity.

-

Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.

-

Initiate the enzyme reaction by adding salutaridine to a final concentration of 100 µM (20 nmol).[5]

-

Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes). The reaction time may need optimization.[5]

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Centrifuge the sample to pellet the denatured protein.

-

Analyze the supernatant for the presence of this compound using reverse-phase HPLC, monitoring at an appropriate wavelength (e.g., 280 nm).

This protocol outlines the purification of His-tagged SalR, which can then be used for enzymatic synthesis or activity assays.[2]

Materials:

-

E. coli cell pellet expressing His-tagged SalR

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

-

Cobalt-affinity chromatography resin (e.g., Talon resin)

-

Size-exclusion chromatography (gel filtration) column

-

SDS-PAGE analysis equipment

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or a French press. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated cobalt-affinity column.[2]

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged SalR protein using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

-

Size-Exclusion Chromatography (Optional): For higher purity, pool the fractions containing SalR and concentrate them. Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).[2] This step separates the protein by size and removes aggregates.

-

Purity Analysis and Storage: Analyze the final purified fractions by SDS-PAGE to confirm purity.[5] Pool the pure fractions, concentrate as needed, and store at -80°C for long-term use.

This protocol measures the conversion of this compound to its acetylated product, which can be used to characterize SalAT enzyme kinetics.

Materials:

-

Purified SalAT enzyme

-

(7S)-Salutaridinol (substrate)

-

Acetyl-Coenzyme A (co-substrate)

-

Buffer (e.g., Tris-HCl or Potassium Phosphate, pH 7.5)

-

Incubator or water bath at 37-47°C

-

HPLC or TLC for product analysis

Procedure:

-

Set up a reaction mixture containing buffer, SalAT enzyme, and this compound.

-

Pre-incubate the mixture at the optimal temperature (47°C).[3]

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction (e.g., by adding an organic solvent or acid).

-

Analyze the formation of this compound-7-O-acetate. This can be done by monitoring the depletion of substrates or the appearance of the product via HPLC.[6] Alternatively, if using radiolabeled substrates like [³H]this compound, product formation can be quantified using TLC followed by radiochromatography scanning.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Purification and characterization of salutaridine:NADPH 7-oxidoreductase from Papaver somniferum [agris.fao.org]

- 3. Acetyl coenzyme A:this compound-7-O-acetyltransferase from papaver somniferum plant cell cultures. The enzyme catalyzing the formation of thebaine in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular characterization of the this compound 7-O-acetyltransferase involved in morphine biosynthesis in opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

Salutaridinol: A Pivotal Branch-Point Intermediate in Morphinan Alkaloid Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Salutaridinol, a modified benzyltetrahydroisoquinoline alkaloid, holds a critical position in the complex biosynthetic pathway of morphinan alkaloids within the opium poppy, Papaver somniferum. As the direct precursor to thebaine, it serves as a key intermediate at a significant metabolic branch-point, influencing the flux towards the production of medicinally vital opioids such as morphine and codeine. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its enzymatic conversion, and its role as a determinant for the subsequent alkaloid profile. The guide is intended for researchers, scientists, and drug development professionals engaged in the study and manipulation of these intricate biosynthetic pathways for pharmaceutical applications.

Biosynthesis of this compound

The journey to this compound begins with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations to the central intermediate (R)-reticuline. From (R)-reticuline, the pathway to this compound involves two key enzymatic steps:

-

Oxidative C-C Phenol Coupling: The cytochrome P450 enzyme, salutaridine synthase (SalSyn) , catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine. This reaction is a critical step in the formation of the morphinan skeleton.[1]

-

Stereospecific Reduction: Salutaridine reductase (SalR) , an NADPH-dependent enzyme, then reduces the C-7 keto group of salutaridine to a hydroxyl group, yielding (7S)-salutaridinol. This reduction is highly stereospecific, producing the specific enantiomer required for the subsequent steps in the pathway.[1]

This compound as a Key Branch-Point Intermediate

This compound stands at a crucial metabolic crossroads. Its fate is determined by the enzymatic activity of This compound 7-O-acetyltransferase (SalAT) and the prevailing pH conditions, leading to the formation of either the morphinan alkaloid thebaine or dibenz[d,f]azonine alkaloids.

The Pathway to Thebaine

The biosynthesis of thebaine from this compound is a two-step process:

-

Acetylation: this compound 7-O-acetyltransferase (SalAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the 7-hydroxyl group of this compound, forming this compound-7-O-acetate.[2][3] This acetylation is a crucial activation step.

-

Spontaneous and Enzymatic Cyclization: this compound-7-O-acetate is an unstable intermediate.

-

Spontaneous Cyclization: At a pH of 8-9, this compound-7-O-acetate spontaneously undergoes an allylic elimination of the acetate group and subsequent ring closure to form thebaine.[2]

-

Enzymatic Cyclization: More recently, the enzyme thebaine synthase (THS) has been identified, which efficiently catalyzes the conversion of this compound-7-O-acetate to thebaine, suggesting that this step is also under enzymatic control in vivo.

-

The Alternative Pathway to Dibenz[d,f]azonine Alkaloids

Under different pH conditions, the metabolic fate of this compound-7-O-acetate is altered. At a pH of around 7, instead of forming thebaine, it undergoes a rearrangement to form dibenz[d,f]azonine alkaloids.[2] This pH-dependent bifurcation highlights the importance of subcellular compartmentalization and pH regulation in determining the final alkaloid profile in Papaver somniferum.

Quantitative Data

The enzymatic activity of the key enzymes involved in the conversion of this compound has been characterized, providing valuable quantitative data for researchers.

| Enzyme | Substrate | K_m_ (µM) | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) | Isoelectric Point (pI) |

| This compound 7-O-acetyltransferase (SalAT) | This compound | 7 - 9 | 6 - 9 | 47 | 50 | 4.8 |

| Acetyl-CoA | 46 - 54 | |||||

| Salutaridine Reductase (SalR) | Salutaridine | 23 | 6.0 - 6.5 | Not specified | 52 | 4.4 |

| NADPH | 125 |

Data sourced from references:[2][3][4]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide. These protocols are intended to serve as a foundation for researchers to adapt to their specific laboratory conditions.

Establishment and Maintenance of Papaver somniferum Cell Suspension Cultures

Papaver somniferum cell suspension cultures are a valuable source for the extraction of enzymes involved in alkaloid biosynthesis.

Protocol Overview:

-

Callus Induction: Initiate callus cultures from sterile explants (e.g., hypocotyls, seedlings) on a solid medium such as Linsmaier and Skoog (LS) or Gamborg's B5 medium supplemented with auxins (e.g., 2,4-D) and cytokinins (e.g., kinetin).

-

Suspension Culture Initiation: Transfer friable callus to a liquid medium of the same composition to establish a cell suspension culture.

-

Maintenance: Subculture the suspension cells every 7-14 days by transferring an aliquot of the culture to fresh liquid medium. Maintain the cultures on a gyratory shaker at approximately 120 rpm under a defined light and temperature regime (e.g., 16h light/8h dark at 25°C).

Protein Extraction from Papaver somniferum Cell Cultures

Protocol Overview:

-

Cell Harvest: Harvest the cells from the suspension culture by filtration or centrifugation.

-

Homogenization: Disrupt the cells in a suitable extraction buffer. A common extraction buffer contains a buffering agent (e.g., Tris-HCl or potassium phosphate), a reducing agent (e.g., 2-mercaptoethanol), a chelating agent (e.g., EDTA), and protease inhibitors to prevent protein degradation. Homogenization can be achieved using a blender, mortar and pestle with liquid nitrogen, or sonication.

-

Clarification: Centrifuge the homogenate at high speed to pellet cell debris. The resulting supernatant contains the crude protein extract.

Purification of Salutaridine Reductase (SalR) from E. coli

Recombinant expression in E. coli is a common method for obtaining pure SalR for characterization.

Protocol Overview:

-

Expression: Transform E. coli with an expression vector containing the SalR cDNA. Induce protein expression, for example, with IPTG.

-

Cell Lysis: Harvest the bacterial cells and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM 2-mercaptoethanol, 10% glycerol). Lyse the cells by sonication or using a French press.

-

Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a cobalt-affinity resin column (for His-tagged SalR). Wash the column with the lysis buffer and elute the bound protein with an imidazole gradient.

-

Size-Exclusion Chromatography: For further purification, apply the eluted protein to a size-exclusion chromatography column to separate SalR from any remaining contaminants based on size.

Purification of this compound 7-O-acetyltransferase (SalAT) from Papaver somniferum Cell Cultures

Protocol Overview:

-

Ammonium Sulfate Precipitation: Fractionate the crude protein extract with ammonium sulfate to precipitate SalAT.

-

Dye-Ligand Affinity Chromatography: Apply the resolubilized protein fraction to a dye-ligand affinity chromatography column (e.g., Matrex red A). Elute the bound proteins with a salt gradient (e.g., KCl).

-

Gel Filtration Chromatography: Further purify the active fractions by gel filtration chromatography to separate proteins based on their molecular size.

-

Ion-Exchange Chromatography: Use an anion-exchange chromatography column (e.g., Mono Q) to separate proteins based on their charge. Elute with a salt gradient.

-

Second Dye-Ligand Affinity Chromatography: A final purification step can be performed using a different dye-ligand affinity resin (e.g., Fractogel TSK AF Blue).

Enzyme Assay for Salutaridine Reductase (SalR)

Protocol Overview:

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 6.0), NADPH, and the purified SalR enzyme.

-

Initiation: Start the reaction by adding the substrate, salutaridine.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction, for example, by adding a strong acid or by rapid freezing.

-

Analysis: Analyze the formation of this compound using HPLC.

Enzyme Assay for this compound 7-O-acetyltransferase (SalAT)

Protocol Overview:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.5), acetyl-CoA, and the purified SalAT enzyme.

-

Initiation: Start the reaction by adding the substrate, this compound.

-

Incubation: Incubate the reaction at the optimal temperature of 47°C.

-

Product Formation and Analysis: The product, this compound-7-O-acetate, is unstable. To measure the formation of thebaine, adjust the pH of the reaction mixture to 8-9 after the enzymatic reaction and incubate further to allow for spontaneous conversion. Thebaine can then be quantified by LC-MS/MS.

LC-MS/MS Analysis of Morphinan Alkaloids

Protocol Overview:

-

Chromatographic Separation: Separate the alkaloids using a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.

-

Mass Spectrometric Detection: Detect the eluted alkaloids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each alkaloid of interest.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a critical juncture in the biosynthesis of morphinan alkaloids. Understanding the enzymatic control and the physicochemical factors that dictate its metabolic fate is paramount for the successful metabolic engineering of Papaver somniferum or heterologous systems for the targeted production of high-value pharmaceutical compounds. The data and protocols presented in this guide offer a foundational resource for researchers to further investigate and manipulate this pivotal branch-point, ultimately contributing to the development of improved and sustainable sources of essential medicines.

References

- 1. protocols.io [protocols.io]

- 2. Acetyl coenzyme A:this compound-7-O-acetyltransferase from papaver somniferum plant cell cultures. The enzyme catalyzing the formation of thebaine in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular characterization of the this compound 7-O-acetyltransferase involved in morphine biosynthesis in opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of salutaridine:NADPH 7-oxidoreductase from Papaver somniferum [agris.fao.org]

The Gateway to Morphinan Alkaloids: A Technical Guide to the Enzymatic Conversion of (R)-reticuline to Salutaridinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of (R)-reticuline to salutaridinol, a critical juncture in the biosynthesis of morphine and other morphinan alkaloids. This document details the enzymes, reaction kinetics, and experimental protocols essential for researchers in metabolic engineering, synthetic biology, and pharmaceutical development.

Introduction

The transformation of (R)-reticuline to this compound is a two-step enzymatic cascade that establishes the core morphinan skeleton. This conversion is of significant interest for the biotechnological production of opiates, offering a potential alternative to agricultural cultivation of Papaver somniferum (the opium poppy). Understanding the intricacies of the enzymes involved, their kinetics, and the methodologies for their production and characterization is paramount for optimizing and engineering this pathway in microbial hosts.

This guide will focus on the two key enzymes mediating this conversion: Salutaridine Synthase (SalSyn) and Salutaridine Reductase (SalR).

The Enzymatic Pathway

The conversion of (R)-reticuline to this compound proceeds through two distinct enzymatic reactions:

-

Oxidative C-C phenol coupling of (R)-reticuline to salutaridine , catalyzed by Salutaridine Synthase (CYP719B1) , a cytochrome P450-dependent monooxygenase.

-

Stereospecific reduction of salutaridine to (7S)-salutaridinol , catalyzed by Salutaridine Reductase (SalR) , an NADPH-dependent oxidoreductase.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enzymes involved in the conversion of (R)-reticuline to this compound.

| Enzyme | Organism | Substrate(s) | Km | kcat | Optimal pH | Optimal Temperature (°C) |

| Salutaridine Synthase (CYP719B1) | Papaver somniferum | (R)-Reticuline | 6.2 µM[1] | 1.64 min-1[1] | 8.5[1] | 30[1] |

| Salutaridine Reductase (SalR) | Papaver somniferum | Salutaridine | 23 µM[2], 13.73 ± 2.28 µM[3] | Not Reported | 6.0 - 6.5[2] | Not Reported |

| NADPH | 125 µM[2] |

Experimental Protocols

Recombinant Enzyme Expression and Purification

4.1.1. Salutaridine Synthase (CYP719B1) and Cytochrome P450 Reductase (CPR)

Salutaridine synthase, being a cytochrome P450 enzyme, requires a partner reductase for activity. Co-expression in insect cells or modification for expression in E. coli is necessary.

Expression in Spodoptera frugiperda (Sf9) Insect Cells: [4]

-

Vector Construction: Clone the full-length cDNA of P. somniferum CYP719B1 and a compatible plant CPR (e.g., from Arabidopsis thaliana) into separate baculovirus transfer vectors (e.g., pFastBac).

-

Bacmid Generation: Transform the recombinant transfer vectors into DH10Bac E. coli cells to generate recombinant bacmids.

-

Virus Amplification: Transfect Sf9 cells with the recombinant bacmids to produce initial viral stocks (V0), followed by subsequent amplification to obtain high-titer stocks (V1, V2).

-

Protein Expression: Co-infect a large-scale Sf9 cell culture with the high-titer baculovirus stocks for both CYP719B1 and CPR. Incubate for 48-72 hours.

-

Cell Harvesting and Lysate Preparation: Harvest the cells by centrifugation. For enzyme assays, the cell pellet can be resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 20% glycerol) and lysed by sonication or freeze-thaw cycles. For purification, membrane fractions containing the recombinant proteins are typically isolated.

Purification of Salutaridine Synthase (from Sf9 cells):

-

Membrane Fractionation: After cell lysis, perform ultracentrifugation to pellet the microsomal fraction containing the membrane-bound salutaridine synthase and CPR.

-

Solubilization: Resuspend the microsomal pellet in a buffer containing a mild detergent (e.g., CHAPS, Triton X-100) to solubilize the membrane proteins.

-

Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use an appropriate affinity resin (e.g., Ni-NTA). Elute the bound protein with an imidazole gradient.

-

Further Purification: Additional purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.

Expression of a Truncated Salutaridine Synthase in E. coli: [5]

For expression in E. coli, the N-terminal transmembrane domain of salutaridine synthase can be removed to improve solubility and expression.[5] This truncated enzyme can be co-expressed with a compatible CPR. The purification would typically follow standard protocols for His-tagged proteins.

4.1.2. Salutaridine Reductase (SalR)

-

Vector Construction: Clone the full-length cDNA of P. somniferum SalR into an E. coli expression vector (e.g., pRSET-A) with an N-terminal His-tag.

-

Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Harvesting: Harvest the cells by centrifugation.

Purification of Salutaridine Reductase (from E. coli): [3]

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors) and lyse the cells by sonication.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column.

-

Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged SalR with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange/Desalting: If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column.

Enzyme Activity Assays

4.2.1. Salutaridine Synthase Assay

This assay measures the formation of salutaridine from (R)-reticuline.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 8.0)

-

NADPH

-

(R)-reticuline

-

Enzyme preparation (e.g., microsomal fraction from Sf9 cells or purified enzyme)

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a solvent like methanol or by adjusting the pH.

-

Product Analysis: Analyze the formation of salutaridine using HPLC or LC-MS.

4.2.2. Salutaridine Reductase Assay

This assay measures the formation of this compound from salutaridine.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 6.0-6.5)

-

NADPH

-

Salutaridine

-

Purified SalR enzyme

-

-

Incubation: Incubate the reaction mixture at the desired temperature for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding a quenching agent.

-

Product Analysis: Analyze the formation of this compound using HPLC or LC-MS.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the characterization of the enzymes involved in the conversion of (R)-reticuline to this compound.

Regulation of the Pathway

The biosynthesis of morphinan alkaloids in Papaver somniferum is a highly regulated process, occurring in specific cell types, primarily the sieve elements of the phloem and the laticifers. While specific allosteric regulators or post-translational modifications for salutaridine synthase and salutaridine reductase have not been extensively documented, the expression of the genes encoding these enzymes is tightly controlled at the transcriptional level as part of the overall morphine biosynthetic pathway. Factors such as plant development, tissue type, and environmental stimuli are known to influence the expression of these genes.

Conclusion

The enzymatic conversion of (R)-reticuline to this compound represents a cornerstone in the biosynthesis of medically important morphinan alkaloids. This guide provides a foundational resource for researchers aiming to study, engineer, and harness this pathway. The detailed protocols and compiled quantitative data serve as a starting point for further investigation and application in the fields of synthetic biology and pharmaceutical production. Further research into the purification of salutaridine synthase and the determination of the catalytic rate (kcat) of salutaridine reductase will provide a more complete understanding of this vital biosynthetic route.

References

- 1. uniprot.org [uniprot.org]

- 2. Purification and characterization of salutaridine:NADPH 7-oxidoreductase from Papaver somniferum [agris.fao.org]

- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 4. CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

- 6. Crystallization and preliminary X-ray diffraction analysis of salutaridine reductase from the opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Salutaridine Reductase in Salutaridinol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate biosynthetic pathway of morphine in the opium poppy (Papaver somniferum), the enzyme salutaridine reductase (SalR) plays a critical gatekeeper role. This NAD(P)H-dependent short-chain dehydrogenase/reductase (SDR) catalyzes the stereospecific reduction of salutaridine to (7S)-salutaridinol, a crucial step that channels the morphinan pathway towards the production of thebaine, and subsequently, morphine and codeine.[1][2] Understanding the function, kinetics, and regulation of SalR is paramount for researchers in metabolic engineering and drug development seeking to optimize the production of these valuable alkaloids in both natural and synthetic systems. This technical guide provides an in-depth overview of SalR, consolidating key quantitative data and experimental methodologies to facilitate further research and application.

Core Function and Significance

Salutaridine reductase (EC 1.1.1.248) is a cytosolic enzyme that specifically reduces the C-7 keto group of salutaridine to a hydroxyl group, yielding (7S)-salutaridinol.[3] This stereospecific conversion is essential, as the subsequent enzyme in the pathway, salutaridinol 7-O-acetyltransferase (SalAT), exclusively recognizes the (7S)-epimer for the acetylation reaction that precedes the formation of thebaine.[4] The reaction catalyzed by SalR is a committed step in morphine biosynthesis, making it a key target for understanding and manipulating alkaloid production.

Quantitative Data Summary

The kinetic properties of salutaridine reductase have been characterized, revealing important insights into its catalytic efficiency and substrate interactions. The enzyme exhibits substrate inhibition at high concentrations of salutaridine, a phenomenon that has been investigated through site-directed mutagenesis to improve its catalytic performance.[1][5]

Table 1: Kinetic Parameters of Wild-Type Salutaridine Reductase

| Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | Reference |

| Salutaridine | 23 | Not Reported | Not Reported | [3] |

| NADPH | 125 | Not Reported | Not Reported | [3] |

| Salutaridine | 15.1 ± 1.9 | 1.8 ± 0.1 | 0.9 ± 0.05 | [1] |

Table 2: Kinetic Parameters of Salutaridine Reductase Mutants

| Mutant | Km (µM) | Vmax (units/mg) | kcat (s-1) | Ki (Substrate Inhibition, µM) | Reference |

| Wild-Type | 15.1 ± 1.9 | 1.8 ± 0.1 | 0.9 ± 0.05 | 180 ± 20 | [1] |

| F104A | 95.2 ± 11.1 | 3.5 ± 0.2 | 1.7 ± 0.1 | > 1000 | [1] |

| I275A | 13.5 ± 2.1 | 1.2 ± 0.1 | 0.6 ± 0.05 | > 1000 | [1] |

| F104A/I275A | 45.5 ± 5.3 | 3.9 ± 0.2 | 1.9 ± 0.1 | > 1000 | [1][6] |

Signaling Pathway and Experimental Workflows

Morphine Biosynthesis Pathway

The following diagram illustrates the position of salutaridine reductase in the morphine biosynthesis pathway, starting from (R)-reticuline.

References

- 1. Removal of Substrate Inhibition and Increase in Maximal Velocity in the Short Chain Dehydrogenase/Reductase Salutaridine Reductase Involved in Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salutaridine - Wikipedia [en.wikipedia.org]

- 3. Purification and characterization of salutaridine:NADPH 7-oxidoreductase from Papaver somniferum [agris.fao.org]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. Removal of substrate inhibition and increase in maximal velocity in the short chain dehydrogenase/reductase salutaridine reductase involved in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Crucial Reduction: A Technical Guide to the Conversion of Salutaridine to Salutaridinol in Morphine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal enzymatic reduction of salutaridine to its immediate precursor, (7S)-salutaridinol, a critical step in the biosynthetic pathway of morphine within the opium poppy, Papaver somniferum. This document provides a comprehensive overview of the enzyme responsible, salutaridine reductase (SalR), its kinetics, and the experimental protocols for its study, catering to professionals in alkaloid research and pharmaceutical development.

Introduction: The Gateway to Morphinan Alkaloids

The biosynthesis of morphine, a potent analgesic, involves a complex series of enzymatic transformations. A key step in this pathway is the stereospecific reduction of the keto group of salutaridine to form (7S)-salutaridinol.[1][2][3] This reaction is significant as it sets the correct stereochemistry at the C-7 position, which is essential for the subsequent formation of the pentacyclic morphinan ring system characteristic of thebaine and, ultimately, morphine.[2] The enzyme mediating this crucial conversion is Salutaridine:NADPH 7-oxidoreductase, commonly known as salutaridine reductase (SalR).[4][5]

The Enzyme: Salutaridine Reductase (SalR)

Salutaridine reductase (EC 1.1.1.248) is a cytosolic enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) family.[1][2][6] It is highly specific for its substrate, salutaridine, and utilizes NADPH as a cofactor to catalyze the transfer of a pro-S hydride to the C-7 position of salutaridine, yielding the (7S)-epimer of salutaridinol exclusively.[2][4] This high degree of stereospecificity is critical, as only the (7S)-salutaridinol isomer is further metabolized in the morphine pathway.[2][6] The enzyme has been purified from Papaver somniferum cell cultures and has been found to be a single polypeptide.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of salutaridine reductase (SalR) activity, providing a basis for experimental design and comparative analysis.

| Parameter | Value | Source |

| Michaelis-Menten Constant (Km) | ||

| for Salutaridine | 23 µM | [4] |

| for NADPH | 125 µM | [4] |

| pH Optimum | ||

| Forward Reaction (Salutaridine → this compound) | 6.0 - 6.5 | [4] |

| Reverse Reaction (this compound → Salutaridine) | 9.0 - 9.5 | [4] |

| Molecular Weight (Mr) | 52 ± 3 kDa | [4] |

| Isoelectric Point (pI) | 4.4 | [4] |

Note: Enzyme kinetics can be subject to substrate inhibition at higher concentrations of salutaridine.[1][7]

Morphine Biosynthesis Pathway: From (R)-Reticuline to Morphine

The conversion of salutaridine to this compound is an integral part of the larger morphine biosynthetic pathway, which originates from the amino acid tyrosine. The following diagram illustrates the key steps leading from (R)-reticuline to morphine, highlighting the position of the salutaridine reductase-catalyzed reaction.

Experimental Protocols

This section provides a detailed methodology for the purification of salutaridine reductase and the subsequent enzyme activity assay, based on established protocols.[4][6]

Purification of Salutaridine Reductase (SalR)

The purification of SalR from Papaver somniferum cell cultures can be achieved through a multi-step chromatographic process.

Methodology:

-

Crude Extract Preparation: Homogenize P. somniferum cells in a suitable buffer and centrifuge to remove cell debris.

-

Ammonium Sulfate Fractionation: Precipitate proteins from the crude extract using a saturated ammonium sulfate solution.

-

Dialysis: Remove excess salt from the protein precipitate by dialysis against a low ionic strength buffer.

-

Anion-Exchange Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column and elute with a salt gradient to separate proteins based on charge.

-

Gel Filtration Chromatography: Further purify the SalR-containing fractions using a Sephadex G-100 column to separate proteins by size.

-

Affinity Chromatography: The final purification step involves affinity chromatography on a Blue Sepharose CL-6B column, which has a high affinity for nucleotide-binding enzymes like SalR. Elute the purified enzyme with a high concentration of NADP+.

Salutaridine Reductase (SalR) Enzyme Activity Assay

The activity of SalR can be determined by monitoring the consumption of NADPH at 340 nm.

Reaction Mixture:

-

Potassium phosphate buffer (150 mM, pH 6.0)

-

NADPH (100 nmol)

-

Salutaridine (20 nmol)

-

Enzyme solution (containing purified SalR)

Procedure:

-

Prepare the reaction mixture in a total volume of 200 µl, excluding salutaridine.

-

Incubate the mixture for 1-4 minutes at 30°C.

-

Initiate the reaction by adding salutaridine.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Logical Relationship of Key Components

The following diagram illustrates the logical relationship between the key components involved in the enzymatic conversion of salutaridine to this compound.

Conclusion

The conversion of salutaridine to (7S)-salutaridinol by salutaridine reductase is a well-defined and critical step in morphine biosynthesis. The high substrate and stereospecificity of SalR ensure the correct molecular architecture for the subsequent formation of the morphinan alkaloids. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in the study of alkaloid biosynthesis, metabolic engineering, and the development of novel pharmaceuticals. A thorough understanding of this enzymatic step is paramount for any effort aimed at manipulating the morphine biosynthetic pathway for enhanced production or the synthesis of novel derivatives.

References

- 1. Removal of substrate inhibition and increase in maximal velocity in the short chain dehydrogenase/reductase salutaridine reductase involved in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP1837396A1 - Salutaridine reductase and morphine biosynthesis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of salutaridine:NADPH 7-oxidoreductase from Papaver somniferum [agris.fao.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Crystallization and preliminary X-ray diffraction analysis of salutaridine reductase from the opium poppy Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spontaneous Conversion of Salutaridinol to Thebaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of salutaridinol to thebaine is a critical step in the biosynthesis of morphine and other morphinan alkaloids. While often perceived as a straightforward spontaneous reaction under acidic conditions, the underlying chemistry is more complex, involving enzymatic activation and a pH-dependent, non-enzymatic rearrangement. This technical guide provides an in-depth analysis of this conversion, detailing the established biosynthetic pathway, the influence of pH on the spontaneous reaction, and comprehensive experimental protocols for its study. The information presented herein is intended to equip researchers with the necessary knowledge to investigate and manipulate this pivotal reaction in the context of synthetic biology, drug development, and metabolic engineering.

Introduction

This compound, a benzylisoquinoline alkaloid, is a key intermediate in the metabolic pathway leading to thebaine, the precursor to a wide range of clinically significant opioids, including morphine and codeine[1]. The transformation of this compound to the pentacyclic structure of thebaine involves a critical ring closure. While early research suggested a spontaneous, acid-catalyzed reaction, subsequent studies have elucidated a more nuanced, two-step process that is initiated by enzymatic activity within the opium poppy (Papaver somniferum)[1][2]. This guide will dissect the established enzymatic and subsequent spontaneous chemical transformations, with a particular focus on the critical role of pH in dictating the reaction's outcome.

The Biosynthetic Pathway: From this compound to Thebaine

Contrary to a direct conversion, the biosynthesis of thebaine from this compound in Papaver somniferum proceeds through an activated intermediate, this compound-7-O-acetate. This process is catalyzed by the enzyme this compound 7-O-acetyltransferase (SalAT)[2][3][4].

Enzymatic Acetylation of this compound

The initial and obligatory step is the acetylation of the 7-hydroxyl group of (7S)-salutaridinol by SalAT, an acetyl-CoA dependent enzyme[2][3][4]. This enzymatic transformation yields this compound-7-O-acetate, a more reactive intermediate primed for the subsequent cyclization[5][6].

-

Enzyme: this compound 7-O-acetyltransferase (SalAT)

-

Substrates: (7S)-salutaridinol, Acetyl-CoA

-

Product: this compound-7-O-acetate

-

Cofactor: None

The Role of Thebaine Synthase (THS)

More recent research has revealed that the conversion of this compound-7-O-acetate to thebaine is not entirely spontaneous in vivo. An enzyme known as Thebaine Synthase (THS) has been identified to catalyze this final step, ensuring efficient and stereospecific formation of thebaine within the plant[7].

-

Enzyme: Thebaine Synthase (THS)

-

Substrate: this compound-7-O-acetate

-

Product: Thebaine

Spontaneous Conversion of this compound-7-O-Acetate: The Critical Influence of pH

In the absence of Thebaine Synthase, this compound-7-O-acetate can undergo a spontaneous allylic elimination to form thebaine. This reaction is highly dependent on the pH of the environment, with different conditions favoring the formation of distinct products[2][6].

The pH-Dependent Product Distribution

There is some conflicting information in the literature regarding the optimal pH for the spontaneous formation of thebaine. However, the preponderance of evidence suggests the following:

-

Basic Conditions (pH 8-9): These conditions strongly favor the formation of thebaine through an intramolecular SN2' reaction[2][6]. The basic environment facilitates the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity to attack the dienol system and displace the acetate leaving group.

-

Neutral Conditions (pH ~7): At a neutral pH, the formation of a dibenz[d,f]azonine alkaloid becomes a significant competing reaction[6]. This highlights the importance of strict pH control in both in vivo and in vitro systems to direct the reaction towards the desired product.

-

Acidic Conditions (pH < 5): Some reports suggest that thebaine can also be formed spontaneously under acidic conditions[7]. However, detailed quantitative studies directly comparing the efficiency of thebaine formation at acidic versus basic pH are not extensively available. It is plausible that acid catalysis could facilitate the departure of the acetate leaving group, but this may also promote the formation of other byproducts.

Quantitative Data on pH-Dependent Conversion

While precise kinetic data for the spontaneous conversion across a wide pH range is not available in a single comprehensive study, the following table summarizes the qualitative and semi-quantitative information gathered from the literature.

| pH Range | Primary Product | Secondary/Competing Products | Reported Yield/Efficiency |

| < 5 | Thebaine | Undetermined byproducts | Mentioned as feasible, but quantitative data is scarce[7]. |

| ~ 7 | Dibenz[d,f]azonine alkaloid | Thebaine | Formation of thebaine is significantly reduced[6]. |

| 8 - 9 | Thebaine | Minimal byproducts | High efficiency for thebaine formation reported[2][6]. |

Experimental Protocols

Synthesis of this compound-7-O-Acetate

For studying the spontaneous conversion, the synthesis of the precursor, this compound-7-O-acetate, is required.

Protocol: Enzymatic Synthesis using SalAT

-

Expression and Purification of SalAT: Recombinant SalAT can be expressed in E. coli or insect cell lines and purified using affinity chromatography (e.g., His-tag)[4][8].

-

Reaction Mixture:

-

This compound (e.g., 100 µM)

-

Acetyl-CoA (e.g., 200 µM)

-

Purified SalAT (concentration to be optimized)

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Quenching: Stop the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Vortex and centrifuge. Collect the organic layer containing this compound-7-O-acetate.

-

Purification: The product can be further purified by silica gel chromatography if necessary.

Monitoring the Spontaneous Conversion of this compound-7-O-Acetate

Protocol: pH-Dependent Conversion Assay

-

Substrate Preparation: Prepare a stock solution of this compound-7-O-acetate in a suitable organic solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

-

Reaction Setup:

-

In separate microcentrifuge tubes, add a defined volume of each buffer.

-

Initiate the reaction by adding a small aliquot of the this compound-7-O-acetate stock solution to each tube to a final concentration of, for example, 50 µM.

-

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

-

Quenching and Analysis: Immediately quench the reaction by mixing the aliquot with a mobile phase or a suitable solvent for HPLC analysis. Analyze the samples by HPLC to quantify the remaining this compound-7-O-acetate and the formation of thebaine and other byproducts.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where thebaine and related alkaloids have significant absorbance (e.g., 285 nm).

-

Quantification: Use external standards of this compound, thebaine, and, if available, the dibenz[d,f]azonine alkaloid to generate calibration curves for accurate quantification.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acetyl coenzyme A:this compound-7-O-acetyltransferase from papaver somniferum plant cell cultures. The enzyme catalyzing the formation of thebaine in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Molecular characterization of the this compound 7-O-acetyltransferase involved in morphine biosynthesis in opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

The Significance of Salutaridinol in Synthetic Biology and Metabolic Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salutaridinol, a pivotal intermediate in the biosynthesis of morphinan alkaloids, stands as a critical juncture for metabolic engineering and synthetic biology endeavors aimed at the production of high-value pharmaceuticals. As the direct precursor to thebaine, which can be converted to vital opioids like codeine and morphine, the enzymatic steps producing and consuming this compound are key targets for pathway optimization. This technical guide provides an in-depth analysis of this compound's role in engineered biological systems, detailing the kinetics of associated enzymes, methodologies for pathway reconstruction, and quantitative data from various production platforms.

Introduction

The benzylisoquinoline alkaloids (BIAs) are a diverse class of plant secondary metabolites with a wide array of pharmacological activities. Among these, the morphinan alkaloids, exclusively produced in the opium poppy (Papaver somniferum), are of immense medicinal importance. This compound is a key intermediate in this pathway, positioned at the crossroads of several enzymatic reactions that ultimately lead to the production of morphine.[1] The advent of synthetic biology and metabolic engineering has opened up new avenues for the heterologous production of these complex molecules in microbial hosts such as Saccharomyces cerevisiae and Escherichia coli, offering a potentially more sustainable and controlled alternative to agricultural cultivation.[2] Understanding and manipulating the flux through the this compound node is paramount for enhancing the yield of target opioids and for the synthesis of novel derivatives.

The this compound Biosynthetic Pathway

This compound is synthesized from (R)-reticuline in a multi-step enzymatic cascade. The key enzymes involved in the formation and conversion of this compound are Salutaridine Synthase, Salutaridine Reductase, and this compound 7-O-acetyltransferase.

Biosynthesis of this compound

The formation of this compound from (R)-reticuline involves two key enzymatic steps:

-

(R)-reticuline to Salutaridine: The cytochrome P450 enzyme Salutaridine Synthase (SalSyn) , a member of the CYP719B1 family, catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine.[3][4][5] This reaction requires a cytochrome P450 reductase (CPR) for the transfer of electrons from NADPH.[6]

-

Salutaridine to this compound: The NADPH-dependent enzyme Salutaridine Reductase (SalR) , a short-chain dehydrogenase/reductase, stereospecifically reduces the keto group of salutaridine to a hydroxyl group, yielding (7S)-salutaridinol.[7]

Conversion of this compound to Thebaine

This compound is the direct precursor to thebaine, the first pentacyclic morphinan alkaloid. This conversion is a two-step process:

-

Acetylation of this compound: This compound 7-O-acetyltransferase (SalAT) utilizes acetyl-CoA to acetylate the 7-hydroxyl group of this compound, forming this compound-7-O-acetate.[8][9]

-

Ring Closure to Thebaine: this compound-7-O-acetate then undergoes a spontaneous allylic elimination to form thebaine.[9][10] This cyclization is pH-dependent and can be facilitated by the enzyme Thebaine Synthase (THS) .[11]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes of the this compound pathway and production titers achieved in various engineered systems.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism | Reference |

| Salutaridine Synthase (CYP719B1) | (R)-reticuline | 6.2 | 1.64 min-1 (kcat) | Papaver somniferum | [12] |

| Salutaridine Reductase (SalR) | Salutaridine | 7.9 (mM) | 93 nkat mg-1 | Papaver bracteatum | [13] |

| This compound 7-O-acetyltransferase (SalAT) | This compound | 7 - 9 | 25 pmol/sec/mg | Papaver somniferum | [9][14] |

| This compound 7-O-acetyltransferase (SalAT) | Acetyl-CoA | 46 - 54 | - | Papaver somniferum | [9][14] |

Table 2: Production of this compound-Derived Alkaloids in Engineered Organisms

| Organism | Product | Titer | Engineering Strategy | Reference |

| Papaver somniferum (transgenic) | Morphine, Codeine, Thebaine | 41% increase in total alkaloids | Overexpression of SalAT | [15] |

| Papaver somniferum (transgenic) | Salutaridine | Up to 23% of total alkaloid | RNAi suppression of SalAT | [15] |

| Saccharomyces cerevisiae | Thebaine | 6.4 ± 0.3 µg/L | Multi-gene pathway reconstruction | [16] |

| Saccharomyces cerevisiae | Tyrosol | 9.90 ± 0.06 g/L | Multi-modular engineering | [17] |

| Saccharomyces cerevisiae | Salidroside | 26.55 ± 0.43 g/L | Multi-modular engineering | [17] |

Experimental Protocols

Heterologous Expression and Purification of this compound Pathway Enzymes

This protocol provides a general framework for the expression and purification of SalR and SalAT in E. coli.

4.1.1. Gene Synthesis and Cloning:

-

Codon-optimize the open reading frames (ORFs) of P. somniferum SalR and SalAT for expression in E. coli.

-

Synthesize the genes and clone them into an expression vector with an N-terminal polyhistidine (His6) tag (e.g., pRSET-A) under the control of a T7 promoter.[2]

4.1.2. Protein Expression:

-